2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound, with the molecular formula C₂₁H₁₇FN₄O₂S₃ and molecular weight 484.59 g/mol (CAS: 687561-60-0), is a thioacetamide derivative featuring a tetrahydrothieno[3,2-d]pyrimidinone core substituted with a 4-fluorophenyl group and linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety via a thioether bridge . The compound is stored under dry conditions at 2–8°C and carries a H302 hazard classification (harmful if swallowed) .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S3/c1-9-21-22-16(28-9)20-13(24)8-27-17-19-12-6-7-26-14(12)15(25)23(17)11-4-2-10(18)3-5-11/h2-5H,6-8H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZDBQGXUIYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound features a complex structure comprising a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of a 4-fluorophenyl group and a 5-methyl-1,3,4-thiadiazole moiety is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole and pyrimidine exhibit potent anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxicity of related thiadiazole compounds:
- IC50 values for selected derivatives ranged from 5.69 to 9.36 µM against MCF-7 cells .
- The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced anticancer efficacy.
Antimicrobial Activity
Compounds featuring the thiadiazole and pyrimidine structures have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Effective antifungal activity |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Targets : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Membrane Integrity : Antimicrobial activity may stem from disrupting bacterial cell membranes or inhibiting biofilm formation.
Pharmacological Potential
Given its diverse biological activities, this compound represents a promising candidate for further pharmacological development. Its potential applications include:
- Antiviral agents : The structural motifs suggest possible efficacy against viral infections.
- Antitumor therapies : Its cytotoxic properties warrant exploration in oncology settings.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-methylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 686771-26-6) Molecular Formula: C₂₂H₂₀N₄O₂S₃ Key Difference: Replacement of the 4-fluorophenyl group with a 4-methylphenyl substituent.
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Key Difference: A pyrimidinone core instead of tetrahydrothienopyrimidinone and a trifluoromethyl-substituted benzothiazole group. Impact: The trifluoromethyl group increases electronegativity and may enhance target binding affinity, as seen in kinase inhibitors .
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Key Difference: Quinazolinone core with a sulfamoylphenyl substituent. Impact: The sulfonamide group introduces hydrogen-bonding capacity, improving solubility and interaction with polar enzyme active sites .
Table 1: Comparative Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
